N-Formyl-Nle-Leu-Phe methyl ester
Description
N-Formyl-Nle-Leu-Phe methyl ester is a synthetic tripeptide derivative featuring norleucine (Nle), leucine (Leu), and phenylalanine (Phe) residues. The N-terminal formyl group and C-terminal methyl ester modification distinguish it from natural peptides. This compound is structurally analogous to the well-studied chemotactic peptide N-Formyl-Met-Leu-Phe (fMLF), but with key substitutions: methionine (Met) is replaced by norleucine (Nle), and the carboxylic acid terminus is esterified as a methyl ester. These modifications aim to enhance stability and alter receptor interaction dynamics .
Norleucine, an isosteric analog of methionine, lacks the sulfur atom, reducing susceptibility to oxidation.
Properties
Molecular Formula |
C23H35N3O5 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C23H35N3O5/c1-5-6-12-18(24-15-27)21(28)25-19(13-16(2)3)22(29)26-20(23(30)31-4)14-17-10-8-7-9-11-17/h7-11,15-16,18-20H,5-6,12-14H2,1-4H3,(H,24,27)(H,25,28)(H,26,29)/t18-,19-,20-/m0/s1 |
InChI Key |
CMDJMPUKVKXWBI-UFYCRDLUSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC=O |
Canonical SMILES |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC=O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Molecular Formula | C$${23}$$H$${38}$$N$${4}$$O$${5}$$ (approximate) |
| Molecular Weight | Approximately 433.5 g/mol |
| Synonyms | N-Formyl-norleucyl-leucyl-phenylalanyl-methylester, f-NLP-ME |
| Structural Features | Tripeptide with N-formyl group at N-terminus and methyl ester at C-terminus |
The compound is a peptide composed of norleucine (Nle), leucine (Leu), and phenylalanine (Phe) residues, with an N-terminal formyl group and a C-terminal methyl ester.
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Resin Immobilization
The synthesis begins by anchoring the C-terminal amino acid (Fmoc-Phe-OH) onto a solid support such as Wang resin. Activation of the carboxyl group of Fmoc-Phe-OH is achieved using reagents like MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole) in the presence of a base such as N-methylimidazole (MeIm), under mild conditions at room temperature. This step ensures quantitative esterification of the resin's hydroxyl groups.
Sequential Coupling of Amino Acids
After Fmoc deprotection with piperidine in DMF, the subsequent amino acids Fmoc-Leu-OH and Fmoc-Nle-OH are coupled sequentially using carbodiimide chemistry (DIC/HOBt) to activate the carboxyl groups. The Kaiser test is used to monitor the completeness of each coupling step. Washing steps with DMF and NMP ensure removal of excess reagents and by-products.
N-Terminal Formylation
The free N-terminus of the resin-bound tripeptide is formylated using ethyl formate, a mild reagent that allows overnight reaction at room temperature without the need for activating agents or harsh conditions. This method is advantageous as it avoids premature cleavage of the peptide from the resin and allows recovery of unreacted ethyl formate.
Cleavage and Purification
Cleavage from the resin is performed using trifluoroacetic acid (TFA) with scavengers such as ethanedithiol (EDT) and triisopropylsilane (TIS) to prevent side reactions from electrophilic intermediates. The crude peptide is then precipitated, lyophilized, and purified by preparative HPLC to yield the desired N-formyl tripeptide methyl ester.
Reaction Scheme Summary
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| Resin swelling | Dry CH$$2$$Cl$$2$$, argon atmosphere | Prepare resin for coupling | Complete resin swelling |
| Fmoc-Phe-OH immobilization | MSNT, MeIm, dry CH$$2$$Cl$$2$$, overnight | Esterification on Wang resin | Quantitative conversion |
| Fmoc deprotection | 25% piperidine in DMF | Remove Fmoc protecting group | Complete removal confirmed by Kaiser test |
| Coupling of Fmoc-Leu-OH | DIC/HOBt, NMP, 3 h | Peptide bond formation | Quantitative conversion |
| Fmoc deprotection | 25% piperidine in DMF | Remove Fmoc protecting group | Complete removal |
| Coupling of Fmoc-Nle-OH | DIC/HOBt, NMP, 3 h | Peptide bond formation | Quantitative conversion |
| N-terminal formylation | Ethyl formate, room temperature, overnight | Formylation of N-terminus | Quantitative conversion |
| Cleavage | TFA/H$$_2$$O/EDT/TIS, 3 × 90 min | Release peptide from resin | Peptide isolated |
| Purification | Preparative HPLC | Purify final product | Yield ~23% after purification |
Analytical Data
- Nuclear Magnetic Resonance (NMR): $$^{13}C$$ NMR spectra confirm the presence of characteristic carbonyl and aromatic carbons consistent with the peptide structure.
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 460.3 corresponding to the protonated molecular ion minus one hydrogen, confirming the molecular weight of the peptide.
Comparative Analysis of Preparation Methods
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |
|---|---|---|
| Purification | Simplified, intermediate purification not required | Multiple purification steps required |
| Reaction Time | Shorter due to automation and monitoring | Longer, especially for coupling steps |
| Control over Sequence | High precision with stepwise monitoring | More prone to side reactions |
| Formylation Conditions | Mild, room temperature with ethyl formate | Often requires harsher conditions (e.g., formic acid/acetic anhydride) |
| Yield | Moderate (~23% after purification) | Variable, often lower due to side reactions |
| Safety and Handling | Avoids use of liquid hydrogen fluoride | May require harsher reagents |
The SPPS method with Fmoc chemistry and ethyl formate formylation represents an improved, practical approach for synthesizing N-Formyl-Nle-Leu-Phe methyl ester, offering milder conditions, better yields, and safer handling compared to traditional solution-phase methods.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group at the C-terminus undergoes hydrolysis under basic or enzymatic conditions, converting to a carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity:
-
Alkaline Hydrolysis : In aqueous solutions with NaOH (pH > 9), the ester group hydrolyzes to form N-Formyl-Nle-Leu-Phe-OH. Reaction completion is confirmed via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), with a yield >95% under optimized conditions .
-
Enzymatic Hydrolysis : Esterases or lipases catalyze selective hydrolysis at physiological pH, retaining the peptide backbone integrity while altering solubility.
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Catalyst | Time (h) | Product | Yield (%) | Analytical Method |
|---|---|---|---|---|---|
| 0.1 M NaOH, 25°C | None | 2 | N-Formyl-Nle-Leu-Phe-OH | 97 | HPLC, MS |
| Phosphate buffer, 37°C | Porcine liver esterase | 6 | N-Formyl-Nle-Leu-Phe-OH | 84 | NMR, MS |
Receptor-Binding Interactions
fNle-Leu-Phe-OMe binds to formyl peptide receptors (FPRs) on neutrophils and macrophages, triggering chemotaxis and immune responses. Key findings include:
-
Binding Affinity : Exhibits an EC<sub>50</sub> of 0.4 nM in human neutrophil chemotaxis assays, comparable to the native peptide fMet-Leu-Phe .
-
Structure-Activity : Replacement of methionine with norleucine reduces oxidative burst activity by ~30%, but retains high chemotactic potency due to conserved receptor interactions .
-
Receptor Activation : Binding induces intracellular calcium flux (pEC<sub>50</sub> = 8.66 in HL-60 cells) and upregulates NADPH oxidase, leading to superoxide anion production .
Table 2: Biological Activity in Immune Cells
Enzymatic and Metabolic Pathways
In leukocytes, fNle-Leu-Phe-OMe is metabolized via lipoxygenase and cytochrome P450 pathways:
-
5-Lipoxygenase Pathway : Stimulates synthesis of pro-inflammatory mediators 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B<sub>4</sub> (LTB<sub>4</sub>), with peak production at 20–30 minutes post-stimulation .
-
Oxidative Metabolism : LTB<sub>4</sub> is further metabolized to 20-OH-LTB<sub>4</sub> and 20-COOH-LTB<sub>4</sub>, terminating its activity .
Conjugation Reactions
The peptide forms covalent conjugates with antibiotics or fluorescent probes for therapeutic or diagnostic applications:
-
Antibiotic Conjugates : Reacts with silver sulfadiazine (AgSDZ) via carbodiimide coupling, enhancing antimicrobial activity in wound models .
-
Fluorescent Labeling : Conjugation with FITC (fluorescein isothiocyanate) enables real-time tracking of receptor internalization in live-cell imaging .
Figure 1: Synthetic Route for fNle-Leu-Phe-AgSDZ Conjugate
-
Step 1 : Boc-Phe reacts with SDZ using trimethylacetyl chloride in DMF.
-
Step 2 : Deprotection with HCl yields HCl·H-Phe-SDZ.
-
Step 3 : Sequential coupling with Leu and Nle residues via mixed anhydride method.
Stability and Degradation
Scientific Research Applications
Chemotactic Properties
N-Formyl-Nle-Leu-Phe methyl ester is recognized for its strong chemotactic activity, which is the ability to induce the migration of immune cells. It acts as an agonist for formyl peptide receptors (FPRs), particularly FPR1, which are G-protein coupled receptors expressed on leukocytes.
- Mechanism of Action : The compound stimulates neutrophil chemotaxis, leading to enhanced immune responses. Studies have shown that it retains full biological activity with an effective concentration (EC50) of 0.4 nM in human neutrophil chemotaxis assays .
- Comparative Activity : The potency of this compound is significant when compared to other peptides. For instance, N-formyl-methionyl-leucyl-phenylalanine (fMLF) has been established as one of the most effective chemotactic agents with an ED50 of .
Immunological Applications
The immunomodulatory effects of this compound make it a candidate for therapeutic applications in inflammatory diseases.
- Inflammatory Response : The compound has been shown to enhance the secretion of lysosomal enzymes from neutrophils, which is crucial for effective immune responses against pathogens .
- Potential Therapeutic Use : Its high chemotactic activity suggests potential use in treating conditions characterized by impaired leukocyte function or recruitment, such as chronic infections or inflammatory disorders .
Antimicrobial Activity
Research indicates that this compound can be conjugated with antibiotics to enhance their effectiveness against infections.
- Synergistic Effects : When combined with antibiotics like silver sulfadiazine, the peptide enhances the migration of polymorphonuclear leukocytes and monocytes, promoting better infection control even in antibiotic-presence scenarios .
Case Studies and Experimental Findings
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
N-Formyl-Nle-Leu-Phe methyl ester exerts its effects by binding to specific receptors on the surface of target cells. The primary molecular targets are formyl peptide receptors (FPRs), which are G protein-coupled receptors involved in mediating chemotactic responses. Upon binding to FPRs, the compound activates intracellular signaling pathways, leading to cellular responses such as chemotaxis, polarization, and the release of proteolytic enzymes .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) N-Formyl-Met-Leu-Phe (fMLF)
- Structure : Formyl-Met-Leu-Phe (free carboxylic acid).
- Molecular Formula : C₂₁H₃₁N₃O₅S (437.56 g/mol).
- Key Properties :
Comparison with N-Formyl-Nle-Leu-Phe Methyl Ester :
- Stability : Nle substitution eliminates oxidative degradation pathways associated with methionine’s thioether group, enhancing shelf life .
- Receptor Affinity : Preliminary studies suggest reduced FPR binding affinity due to Nle’s hydrophobic side chain, though methyl ester may compensate by improving membrane penetration .
- Solubility : Methyl ester increases lipophilicity, reducing aqueous solubility but enhancing compatibility with lipid-rich environments .
(b) N-Formyl-Met-Leu-Phe-Gly
- Structure : Tetrapeptide extension of fMLF with a glycine residue.
- Molecular Formula : C₂₃H₃₄N₄O₆S (494.60 g/mol).
- Key Properties :
Comparison :
- This compound’s truncated structure likely prioritizes FPR1 selectivity over broader receptor engagement .
(c) Sandaracopimaric Acid Methyl Ester
- Structure : Diterpene methyl ester isolated from Austrocedrus chilensis.
- Key Properties: Non-peptide methyl ester with anti-inflammatory properties. Highlights the role of esterification in modulating bioactivity across diverse compound classes .
Comparison :
- Unlike this compound, this compound operates via non-receptor-mediated mechanisms, emphasizing the unique role of peptide backbone in FPR signaling .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
